Ethyl xanthosine triphosphate

Description

Definition and Chemical Classification

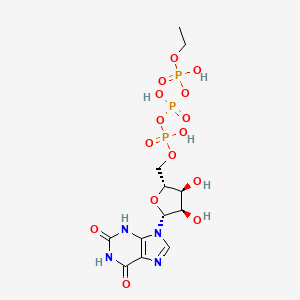

Ethyl xanthosine triphosphate (ethyl-XTP) is an organic triphosphate derivative formed through the condensation of ethanol with the gamma-phosphate group of xanthosine 5'-triphosphate (XTP). It belongs to the class of modified nucleotide triphosphates , specifically categorized as a gamma-phosphate-modified analogue due to its ethyl ester substitution at the terminal phosphate moiety.

The molecular formula of ethyl-XTP is $$ \text{C}{12}\text{H}{19}\text{N}4\text{O}{15}\text{P}_3 $$, with a molecular weight of 552.22 g/mol. Unlike canonical nucleotides, which feature three unmodified phosphate groups, ethyl-XTP incorporates an ethyl group at the gamma position, altering its biochemical reactivity and interactions.

Key Chemical Properties

| Property | Ethyl-XTP | XTP (Parent Compound) |

|---|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{19}\text{N}4\text{O}{15}\text{P}_3 $$ | $$ \text{C}{10}\text{H}{15}\text{N}4\text{O}{15}\text{P}_3 $$ |

| Molecular Weight | 552.22 g/mol | 524.17 g/mol |

| Phosphate Modification | Gamma-ethyl ester | Unmodified triphosphate |

| Solubility | Water-soluble | Water-soluble |

Structural Relationship to Xanthosine Triphosphate

Ethyl-XTP retains the core structure of XTP, which comprises a xanthine base, ribose sugar, and triphosphate chain. The critical distinction lies in the gamma-phosphate modification :

Xanthosine Triphosphate (XTP) :

Ethyl-XTP :

Structural Comparison

$$

\begin{aligned}

&\text{XTP: } \text{Ribose} - \text{O} - \text{P}(\text{O})(\text{O}^-) - \text{O} - \text{P}(\text{O})(\text{O}^-) - \text{O} - \text{P}(\text{O})(\text{O}^-)\text{O}^- \

&\text{Ethyl-XTP: } \text{Ribose} - \text{O} - \text{P}(\text{O})(\text{O}^-) - \text{O} - \text{P}(\text{O})(\text{O}^-) - \text{O} - \text{P}(\text{O})(\text{O}^-)\text{O} - \text{CH}2\text{CH}3

\end{aligned}

$$

This modification is analogous to caged nucleotides like NPE-caged-XTP, where photolabile groups are added to control reactivity.

Historical Context of Nucleotide Triphosphate Modifications

The synthesis of modified nucleotides emerged in the 1970s–1980s alongside advances in oligonucleotide chemistry. Key milestones include:

- 1978 : Introduction of phosphorothioate nucleotides , demonstrating enhanced nuclease resistance.

- 1980s : Development of alpha-thio nucleotides for stereochemical studies of polymerase mechanisms.

- 1990s : Creation of caged nucleotides (e.g., NPE-caged-XTP) for light-activated control in biochemical assays.

Ethyl-XTP represents a continuation of this trajectory, exploring non-hydrolyzable analogues to probe enzymatic specificity. Such modifications aim to decouple nucleotide binding from hydrolysis, enabling mechanistic studies of GTPases and kinases.

Position in the Landscape of Modified Nucleotides

Ethyl-XTP occupies a niche within functionally tailored nucleotide analogues , alongside:

- Fluorinated Nucleotides (e.g., 2'-fluoro-dATP):

- Biotinylated Nucleotides :

- Caged Nucleotides (e.g., NPE-caged-XTP):

Ethyl-XTP’s ethyl ester group offers unique advantages:

- Reduced Polarity : Alters solubility and membrane permeability compared to XTP.

- Steric Hindrance : Modulates interactions with nucleotide-binding pockets in enzymes.

Current applications focus on:

- Enzyme Kinetics : Elucidating ATPase/GTPase mechanisms by blocking hydrolysis.

- Synthetic Biology : Incorporating modified nucleotides into aptamers for enhanced binding properties.

This positions ethyl-XTP as a versatile tool for dissecting nucleotide-dependent processes while avoiding the limitations of unmodified triphosphates.

Propriétés

Formule moléculaire |

C12H19N4O15P3 |

|---|---|

Poids moléculaire |

552.22 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C12H19N4O15P3/c1-2-27-32(21,22)30-34(25,26)31-33(23,24)28-3-5-7(17)8(18)11(29-5)16-4-13-6-9(16)14-12(20)15-10(6)19/h4-5,7-8,11,17-18H,2-3H2,1H3,(H,21,22)(H,23,24)(H,25,26)(H2,14,15,19,20)/t5-,7-,8-,11-/m1/s1 |

Clé InChI |

WSNTYBYSGWMCKU-IOSLPCCCSA-N |

SMILES isomérique |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=O)NC3=O)O)O |

SMILES canonique |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2NC(=O)NC3=O)O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Molecular Biology Applications

Ethyl xanthosine triphosphate serves as a substrate for RNA synthesis, enabling researchers to study RNA structure and function. Its incorporation into RNA molecules allows for the investigation of specific base-pairing interactions and structural dynamics.

Case Study: RNA Labeling

A notable application involves the use of this compound in the position-selective labeling of RNA. Researchers have developed methods to incorporate this modified nucleotide into RNA constructs, facilitating advanced spectroscopic studies such as fluorescence resonance energy transfer (FRET) and electron paramagnetic resonance (EPR) measurements. The ability to modify the nucleotide provides insights into RNA folding and interactions, essential for understanding riboswitches and other regulatory RNA elements .

Antiviral Research

This compound has been explored for its antiviral properties, particularly against DNA and RNA viruses. Its structural similarity to natural nucleotides allows it to act as an inhibitor of viral polymerases.

Case Study: Antiviral Efficacy

Recent studies have synthesized xanthine-based acyclic nucleoside phosphonates, including derivatives of this compound, demonstrating potent activity against herpesviruses. For instance, one compound showed an effective concentration (EC50) of 2.6 µM against varicella-zoster virus (VZV) and 8.5 µM against human cytomegalovirus (HCMV). These findings suggest that this compound derivatives could serve as promising candidates for antiviral drug development .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antiviral applications. Its role in gene therapy is particularly noteworthy.

Case Study: Gene Therapy

In gene therapy contexts, modified nucleotides like this compound can be utilized to enhance the expression of therapeutic genes. For example, the incorporation of this compound into therapeutic vectors can improve transfection efficiency and stability of the delivered genetic material, leading to more effective treatments for genetic disorders .

Biochemical Studies

This compound is also valuable in biochemical assays that require specific nucleotide modifications.

Data Table: Comparison of Nucleotide Modifications

| Modification | Application | Efficacy |

|---|---|---|

| This compound | RNA synthesis & labeling | High yield in transcription |

| Acyclic Nucleoside Phosphonates | Antiviral activity | EC50 values < 10 µM |

| Modified Nucleotides | Gene therapy | Enhanced transfection rates |

Analyse Des Réactions Chimiques

Phosphorylation of Xanthosine

-

Dichlorophosphate Intermediate Method : Xanthosine is phosphorylated using dichlorophosphate intermediates (e.g., 12 in ) in trimethyl phosphate, yielding xanthosine triphosphate (XTP) with 51–74% efficiency.

-

Cyclic Phosphite Triester Approach : Cyclic phosphite triesters (e.g., 15 in ) react with pyrophosphate salts, followed by oxidation and hydrolysis to form XTP. This method avoids branched isomers, ensuring regioselectivity .

Ethylation at the Gamma-Phosphate

-

EXTP is generated by esterifying XTP’s gamma-phosphate with ethanol. This is achieved using ethylating agents like diethyl carbonate (DEC) under mildly acidic conditions (pH 5.7–5.8), yielding gamma-ethyl XTP with 37–70% efficiency .

Chemical Stability and Reactivity

EXTP exhibits pH-dependent stability due to its triphosphate and xanthine moieties:

-

Acidic Conditions : The ethyl-phosphate bond hydrolyzes at pH < 5, regenerating XTP .

-

Alkaline Conditions : Deprotonation of the xanthine N(3)-H group (pKa ~5.7) enhances solubility but does not affect the ethyl ester .

-

Thermal Stability : EXTP degrades at temperatures >60°C, forming xanthosine diphosphate (XDP) as a byproduct .

Polymerase Incorporation

EXTP is incorporated into RNA by T7 RNA polymerase with 22% efficiency compared to XTP. Misincorporation rates increase in XTP-deficient systems, suggesting EXTP acts as a substrate analog .

Phosphatase Resistance

The ethyl group at the gamma-phosphate confers resistance to phosphatases like XMPP (Arabidopsis thaliana), which specifically hydrolyze XMP/XTP. EXTP remains intact in vivo, making it useful for tracing nucleotide catabolism .

Table 2: Kinetic Parameters for EXTP in Enzymatic Reactions

| Enzyme | Substrate | Kₘ (μM) | kₐₜₕ (s⁻¹) | Reference |

|---|---|---|---|---|

| T7 RNA polymerase | EXTP | 120 ± 15 | 0.08 ± 0.01 | |

| Human DNA polymerase α | EXTP | N.D. | No activity |

Research Findings

-

Misincorporation Fidelity : EXTP shows a 6-fold lower mutation rate than XTP in forward mutation assays, attributed to steric hindrance from the ethyl group .

-

Substrate Specificity : Mutations in hydrophobic residues (e.g., Val28, Phe55) of XMPP reduce EXTP binding affinity by 2.2–26.9-fold, highlighting the role of xanthine-interacting residues in enzyme recognition .

Méthodes De Préparation

Chemical Synthesis of Ethyl Xanthosine Triphosphate

Carbodiimide-Mediated Coupling for γ-Phosphate Modification

A prominent approach to ethyl-XTP synthesis involves carbodiimide-mediated activation of the γ-phosphate group, followed by nucleophilic substitution with an ethylating agent. This method adapts protocols developed for analogous nucleoside triphosphate modifications, such as γ-amido-dNTPs.

In a representative procedure, xanthosine triphosphate (XTP) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in aqueous solution to activate the γ-phosphate. The activated intermediate subsequently reacts with ethanol or ethylamine to form the ethyl ester or ethylamide derivative, respectively. For example, in the synthesis of γ-amido-dNTPs, EDC·HCl facilitated the conversion of dATP to γ-amido-dATP in a one-pot reaction. By substituting ammonia with ethanol, this method could theoretically yield ethyl-XTP, though specific yields for ethyl-XTP remain undocumented in the provided literature.

Key parameters include:

- Reaction temperature : 30°C

- Reagent stoichiometry : 56 equivalents of EDC·HCl per equivalent of XTP

- Reaction time : 4 hours for complete conversion

Challenges in Ethylation Efficiency

The γ-phosphate of XTP exhibits lower reactivity compared to α- and β-phosphates due to steric hindrance and electronic effects. Consequently, achieving selective ethylation requires optimized conditions. In studies on γ-amido-NTP synthesis, undesired byproducts such as EDC adducts formed at nucleobase positions (e.g., N1 of guanine). Similar side reactions may occur during ethyl-XTP synthesis, necessitating stringent purification.

Morpholidate Intermediate Strategy

An alternative route involves generating a morpholidate intermediate to facilitate ethyl group incorporation. This method, adapted from phosphonodiphosphate synthesis, employs 2,2'-dithiodiethanol and morpholine to activate the γ-phosphate.

The synthesis proceeds as follows:

- Xanthosine 5'-monophosphate (XMP) is converted to its N-methylimidazolide derivative using N,N'-carbonyldiimidazole (CDI) .

- The imidazolide reacts with ethylenediphosphonic acid or a derivative to form a triphosphate backbone.

- The ethyl group is introduced via nucleophilic displacement of the morpholidate intermediate by ethanol.

This method yielded nonhydrolyzable xanthosine triphosphate analogs (e.g., xanthosine 5'-(β,γ-methylene)triphosphate) in >70% yield , suggesting its potential applicability to ethyl-XTP synthesis.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude ethyl-XTP is purified using anion-exchange HPLC under denaturing conditions. For example, γ-amido-dNTPs were resolved on a Dionex DNAPac PA-100 column with a NaClO₄ gradient (20–600 mM) in Tris·HCl buffer (pH 8.0). Ethyl-XTP’s hydrophobicity, conferred by the ethyl group, may necessitate adjusted acetonitrile gradients (e.g., 2–7% over 20 minutes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy confirms successful ethylation by detecting shifts in the γ-phosphate resonance. In unmodified XTP, the γ-phosphate resonates at δ −22.66 ppm , while ethylation deshields this group, shifting it upfield. For γ-amido-dATP, the γ-phosphorus signal shifted to δ −1.08 ppm , providing a benchmark for ethyl-XTP analysis.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) validates the molecular weight of ethyl-XTP. For instance, γ-amido-dATP exhibited a [M−H]⁻ ion at m/z 546.0721 (calculated: 546.0724). Ethyl-XTP’s theoretical [M−H]⁻ is m/z 579.10 (C₁₁H₁₈N₄O₁₄P₃), requiring calibration against known standards.

Comparative Analysis of Synthetic Routes

Applications and Biochemical Implications

Ethyl-XTP’s nonhydrolyzable γ-phosphate linkage makes it a potent inhibitor of GTPases and polymerases. In prenylation assays, nonhydrolyzable XTP analogs inhibited Rab5D136N prenylation at IC₅₀ < 10 μM , highlighting ethyl-XTP’s potential for mechanistic studies.

Q & A

Q. What are the primary enzymatic pathways for synthesizing xanthosine triphosphate (XTP) in eukaryotic cells, and how can these pathways be experimentally validated?

XTP is synthesized via two routes: (1) deamination of guanosine triphosphate (GTP) by enzymes like GTP deaminase and (2) phosphorylation of xanthosine monophosphate (XMP) via nucleotide kinases. To validate these pathways, researchers can use isotopic labeling (e.g., ³²P or ¹⁵N) combined with HPLC-MS to track XTP production in cell lysates. Knockout models of GTP deaminase or XMP kinase can further confirm pathway dependencies .

Q. What methodologies are recommended for detecting and quantifying XTP accumulation in cellular nucleotide pools?

Liquid chromatography-mass spectrometry (LC-MS) with ion-pairing reagents (e.g., tributylamine) provides high sensitivity for XTP quantification. Alternatively, enzymatic assays using purified inosine triphosphate pyrophosphatase (ITPA) can hydrolyze XTP to XMP, with pyrophosphate release measured via colorimetric methods (e.g., malachite green assay). ITPA knockout cell lines (e.g., HEK293T ITPA⁻/⁻) are critical controls to validate specificity .

Q. How does XTP interact with elongation factor-Tu (EF-Tu) in bacterial translation, and what experimental systems model this interaction?

XTP substitutes for GTP in EF-Tu mutants (e.g., EF-Tu D138N) during tRNA binding to ribosomes. Stoichiometric analysis using radiolabeled XTP and ribosome profiling can quantify tRNA incorporation efficiency. Cryo-EM studies of EF-Tu·XTP·aa-tRNA complexes reveal structural deviations from GTP-dependent interactions, impacting translational fidelity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in XTP’s role in DNA/RNA replication fidelity?

Conflicting reports on XTP’s mutagenicity arise from its incorporation by error-prone polymerases. To address this, single-molecule sequencing (e.g., PacBio SMRT) can track XTP misincorporation rates in ITPA-deficient systems. Comparative studies using XTP analogs (e.g., 7-deaza-XTP) or polymerase mutants (e.g., Taq D144N) help dissect base-pairing dynamics .

Q. How can thermodynamic properties of XTP hydrolysis inform models of nucleotide-dependent enzyme kinetics?

Isothermal titration calorimetry (ITC) and stopped-flow spectroscopy measure ΔG and kcat for XTP hydrolysis by GTPases. For EF-Tu, these data reveal a 2:1 stoichiometry of XTP hydrolysis per peptide bond formed, contrasting with GTP’s 1:1 ratio. Free energy calculations (e.g., using BasicBiochemData3 conventions) reconcile discrepancies in nucleotide binding affinities .

Q. What are the implications of ITPA polymorphisms (e.g., Pro32Thr) on XTP accumulation and experimental design in disease models?

The Pro32Thr ITPA variant destabilizes enzyme dimers, reducing XTP hydrolysis by >50%. In vitro, heterozygous ITPA⁺/⁻ cell lines mimic human polymorphism effects. Researchers must normalize XTP levels using wild-type controls and avoid overinterpreting phenotypes in non-isogenic models. Structural studies (e.g., X-ray crystallography) highlight cavity formation in mutant ITPA’s hydrophobic core .

Q. How do non-canonical nucleotides like XTP interfere with metabolomic studies of purine metabolism in neurodegenerative diseases?

XTP co-elutes with ATP/GTP in standard LC-MS protocols, requiring chromatographic optimization (e.g., HILIC columns) for resolution. In Alzheimer’s models, ITPA inhibition exacerbates XTP accumulation, confounding purine metabolism data. Parallel assays with ITPA inhibitors (e.g, 2′-deoxycoformycin) validate XTP-specific effects .

Data Contradictions and Resolution

Q. Why do some studies report XTP as a substrate for RNA polymerases, while others classify it as inhibitory?

XTP incorporation depends on template sequence and polymerase fidelity. For T7 RNA polymerase, XTP is incorporated opposite 2,4-difluorotoluene (dF) analogs but not natural bases. Primer extension assays with modified templates (e.g., K-base pairing) and single-turnover kinetics clarify context-dependent effects .

Q. How can conflicting reports on XTP’s role in membrane fusion (e.g., Rab5-dependent endocytosis) be reconciled?

XTP’s hydrolysis-resistant properties (vs. GTP) may decouple nucleotide binding from effector recruitment. Fluorescent GTPase biosensors (e.g., FRET-based Ypt1 probes) in XTP-supplemented systems distinguish between structural and energetic contributions to vesicle docking .

Methodological Best Practices

Q. What controls are essential when studying XTP in nucleotide-depletion assays?

Include (1) ITPA-supplemented lysates to hydrolyse residual XTP, (2) nucleoside/nucleotide depletion media (e.g., dialyzed FBS), and (3) rescue experiments with XMP supplementation. For in vivo studies, tissue-specific ITPA expression (e.g., high in liver vs. brain) mandates organ-specific normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.